Methyl 5-bromo-2-methoxybenzoate
Overview
Description
Methyl 5-bromo-2-methoxybenzoate is a chemical compound used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C9H9BrO3. It has a molecular weight of 245.07 g/mol . The InChI string representation of its structure isInChI=1S/C9H9BrO3/c1-12-8-4-3-6 (10)5-7 (8)9 (11)13-2/h3-5H,1-2H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 245.07 g/mol . It has a computed XLogP3 value of 2.7, indicating its relative hydrophobicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 243.97351 g/mol . The topological polar surface area is 35.5 Ų .Scientific Research Applications
Synthesis and Intermediates
Synthesis of Bifendate Intermediates : Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate of Bifendate, has been synthesized through processes like methanol-esterification and methyl etherification, among others. The total yield was approximately 37%, and the structural corroboration was achieved through IR and 1HNMR, indicating its feasibility in production (Bao Li-jiao, 2013).
Formation of Bromophenol Derivatives : Research on the red alga Rhodomela confervoides revealed the isolation of new bromophenol derivatives. These include compounds structurally related to methyl 5-bromo-2-methoxybenzoate, such as 3-bromo-5-hydroxy-4-methoxyphenylacetic acid and its methyl ester. These compounds were explored for their potential in treating human cancer cell lines and microorganisms (Jielu Zhao et al., 2004).
Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This compound was synthesized from 4-bromo-2-fluorotoluene, showcasing a complex process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification. The process achieved an overall yield of about 47% and a purity of 99.8% (by GC) (Chen Bing-he, 2008).
Application in Photodynamic Therapy : The zinc phthalocyanine substituted with benzenesulfonamide derivative groups, containing Schiff base, showed significant potential in photodynamic therapy for cancer treatment. This is particularly relevant due to its high singlet oxygen quantum yield, an important characteristic for Type II photosensitizers (M. Pişkin et al., 2020).
Pharmaceutical Synthesis
- Synthesis of Amisulpride Intermediate : 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of Amisulpride, was synthesized from 4-amino-2-hydroxybenzoic acid. This involved a series of reactions including methylation, ethylation, and oxidation, achieving a total yield of 24.5% (Wang Yu, 2008).
Properties
IUPAC Name |
methyl 5-bromo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCLDNUWBUICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535485 | |
Record name | Methyl 5-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7120-41-4 | |
Record name | Methyl 5-bromo-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7120-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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